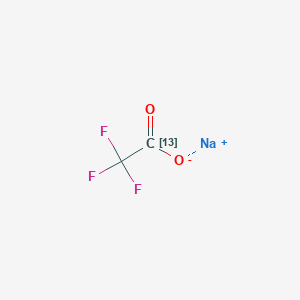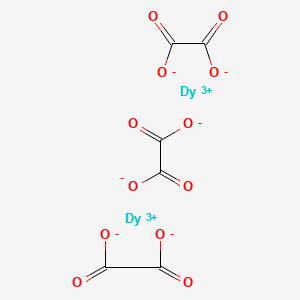
Sodium trifluoroacetate-1-13C
Vue d'ensemble
Description
Sodium trifluoroacetate-1-13C is a chemical compound with the molecular formula CF3^13CO2Na. It is the sodium salt of trifluoroacetic acid, where the carbon atom in the carboxylate group is isotopically labeled with carbon-13. This compound is primarily used as a reagent in various chemical reactions, particularly in trifluoromethylation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate-1-13C involves the reaction of trifluoroacetic acid-1-13C with sodium carbonate. The reaction is typically carried out in an aqueous solution, followed by filtration and vacuum evaporation to obtain the solid product. The solid is then dried under vacuum at 100°C to ensure purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium trifluoroacetate-1-13C undergoes several types of chemical reactions, including:
Trifluoromethylation: It is used as a trifluoromethylating agent in the nucleophilic trifluoromethylation of aldehydes and ketones, often in the presence of copper(I) halide catalysts.
Difluorocarbene Precursor: It acts as a precursor for difluorocarbene in gem-difluorocyclopropanation reactions of alkenes, using azobisisobutyronitrile as a catalyst.
Common Reagents and Conditions:
Copper(I) Halide Catalysts: Used in trifluoromethylation reactions.
Azobisisobutyronitrile: Used as a catalyst in difluorocarbene generation.
Major Products:
Trifluoromethylated Compounds: Formed from the trifluoromethylation of aldehydes and ketones.
Difluorocyclopropanes: Formed from the reaction with alkenes.
Applications De Recherche Scientifique
Sodium trifluoroacetate-1-13C has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of sodium trifluoroacetate-1-13C involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF3) is introduced into target molecules through nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group significantly alters the chemical and physical properties of the target molecules, enhancing their stability, lipophilicity, and bioactivity .
Comparaison Avec Des Composés Similaires
Sodium Trifluoroacetate: The non-isotopically labeled version of sodium trifluoroacetate-1-13C.
Potassium Trifluoroacetate: Similar in structure but with potassium as the counterion.
Lithium Trifluoroacetate: Another similar compound with lithium as the counterion.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable in isotopic labeling studies. This isotopic labeling allows for detailed tracing and analysis of chemical and biochemical pathways, providing insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
sodium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAUPASBSROMS-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635686 | |
| Record name | Sodium trifluoro(1-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.998 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-32-9 | |
| Record name | Sodium trifluoro(1-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286425-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603984.png)













